molecular formula C22H27ClN2O4S B2697241 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922004-38-4

1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2697241
CAS No.: 922004-38-4
M. Wt: 450.98
InChI Key: GSUYDXHPUDEGAY-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core substituted with a 2-chlorophenyl group, isobutyl, dimethyl, and methanesulfonamide moieties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-11-17(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUYDXHPUDEGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a chlorophenyl group and a sulfonamide moiety. Its molecular formula is C21H25ClN2O4SC_{21}H_{25}ClN_2O_4S, and it features a complex tetrahydrobenzo[b][1,4]oxazepin core. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
  • Interaction with Receptors : The chlorophenyl and tetrahydrobenzo[b][1,4]oxazepin structures may facilitate binding to specific receptors involved in neurotransmission or inflammatory responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Acinetobacter baumannii40 µg/mL

These results indicate that the compound has promising antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.0
A549 (lung cancer)18.5

These findings suggest that it may serve as a lead compound for developing anticancer therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study involving mice infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 cells, revealing that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Key Structural Features

The target compound shares structural motifs with benzodiazepines and other heterocyclic derivatives. Below is a comparative analysis with 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) , a well-characterized benzodiazepine derivative .

Feature Target Compound Methylclonazepam
Core Structure Benzo[b][1,4]oxazepine (oxygen-containing heterocycle) 1,4-Benzodiazepine (nitrogen-containing heterocycle)
Substituents 1-(2-chlorophenyl), 5-isobutyl, 3,3-dimethyl, 4-oxo, N-methanesulfonamide 5-(2-chlorophenyl), 1-methyl, 7-nitro, 2-oxo
Molecular Weight ~500–550 g/mol (estimated) 329.75 g/mol
Functional Groups Sulfonamide, chlorophenyl, oxazepine Nitro, benzodiazepine, ketone
Key Structural Impacts Enhanced lipophilicity (isobutyl/dimethyl), sulfonamide for solubility/bioactivity Nitro group for electron-withdrawing effects, methyl for metabolic stability

Implications of Structural Differences

  • Core Heteroatoms : The oxygen atom in the oxazepine core (target) vs. nitrogen in benzodiazepines (Methylclonazepam) may alter receptor binding kinetics or selectivity.
  • Substituent Effects : The sulfonamide group in the target compound could enhance solubility and hydrogen-bonding capacity, contrasting with Methylclonazepam’s nitro group, which may stabilize aromatic interactions .

Pharmacological and Analytical Comparisons

Pharmacological Targets

  • Methylclonazepam : Binds to GABAA receptors, inducing anxiolytic/sedative effects .
  • Target Compound : Hypothesized to interact with serotonin receptors (5-HT) or kinases due to sulfonamide and heterocyclic motifs, though experimental validation is lacking.

Analytical Data

Parameter Target Compound Methylclonazepam
Purity Not reported >99% (no active impurities detected)
Detection Methods Likely requires HPLC-MS (inferred) HPLC-UV, GC-MS
Stability Unknown Stable under standard storage conditions

Metabolic Considerations

Hypothesized Activity of the Target Compound

  • Advantages Over Methylclonazepam :
    • Sulfonamide group may improve solubility and reduce plasma protein binding.
    • Isobutyl/dimethyl substituents could prolong half-life via steric hindrance of metabolic enzymes.
  • Limitations: No empirical data on receptor affinity or toxicity. Synthetic complexity may hinder large-scale production.

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